molecular formula C9H18 B14634385 2-Hexene, 4,4,5-trimethyl- CAS No. 55702-61-9

2-Hexene, 4,4,5-trimethyl-

Cat. No.: B14634385
CAS No.: 55702-61-9
M. Wt: 126.24 g/mol
InChI Key: PRUCZTKBAPTGNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexene, 4,4,5-trimethyl- can be achieved through various organic reactions. One common method involves the condensation of 2-methylbut-3-en-ol and isobutanal to form 2,2,5-trimethylhexenal as an intermediate . This intermediate can then undergo further reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hexene, 4,4,5-trimethyl- may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexene, 4,4,5-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.

    Reduction: The double bond in the compound can be reduced to form the corresponding alkane.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common reagents include or under mild conditions.

    Reduction: in the presence of a is often used for the reduction of the double bond.

    Substitution: can be achieved using or in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: The corresponding alkane, 2-Hexane, 4,4,5-trimethyl-.

    Substitution: Halogenated derivatives, such as 2-Hexene, 4,4,5-trimethyl-2-bromo-.

Scientific Research Applications

2-Hexene, 4,4,5-trimethyl- has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of branching on chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Hexene, 4,4,5-trimethyl- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions , where it can form new bonds with other molecules. The presence of methyl groups can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexene, 4,4,5-trimethyl- is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of three methyl groups at specific positions can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

55702-61-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4,4,5-trimethylhex-2-ene

InChI

InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3

InChI Key

PRUCZTKBAPTGNR-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(C)C(C)C

Origin of Product

United States

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